ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate
Overview
Description
Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and an ethyl acetate moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the formation of the pyrazoloquinoline core through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a quinoline precursor under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step typically requires the presence of a catalyst and may be carried out under an inert atmosphere.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate. This can be achieved using a suitable esterification reagent such as ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding quinoline derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, electrophiles, various solvents, and catalysts.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Substituted pyrazoloquinoline derivatives.
Scientific Research Applications
Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various proteins and enzymes, modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Mthis compound: This compound has a methyl ester instead of an ethyl ester, which may affect its reactivity and stability.
Ethyl 2-[3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate: This compound has a methyl-substituted phenyl group, which may influence its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinolin-1-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-2-29-18(28)12-27-20-15-9-8-14(21(22,23)24)10-17(15)25-11-16(20)19(26-27)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPEFYOGUAKKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C3C=CC(=CC3=NC=C2C(=N1)C4=CC=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.